7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, specifically 7-((4-aminophenyl)methyl)-, is a notable compound in medicinal chemistry due to its diverse biological activities. This compound serves as a privileged chemical scaffold, which means it has a core structure that can be modified to create a variety of derivatives with potential therapeutic applications. Its significant biological activities include anti-tumor properties, making it a subject of interest in cancer research and drug development.
The compound is classified under the category of pyrroloquinazolines, which are recognized for their complex structures and potential pharmacological effects. The molecular formula for this compound is C10H9N5, and it has been cataloged in various chemical databases such as PubChem and the Environmental Protection Agency's DSSTox database. Its unique structure allows for regioselective modifications that can enhance its biological efficacy.
The synthesis of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine involves several key steps:
The molecular structure of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine can be represented by its canonical SMILES notation: C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1
. This notation highlights the interconnected rings and nitrogen atoms that characterize its structure.
Key structural data includes:
7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine participates in various chemical reactions:
The mechanism of action for 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine involves its interaction with specific molecular targets within cells. Notably:
The physical properties of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine include:
Chemical properties include:
7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine has several applications in scientific research:
The compound 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- features a complex polyheterocyclic scaffold with strategic substituents that define its chemical behavior. Its molecular formula is C₁₇H₁₆N₆, corresponding to a molecular weight of 304.35 g/mol [1] . The IUPAC name systematically describes this architecture:
The connectivity creates an extended π-conjugated system, with the 4-aminobenzyl group enabling rotational flexibility relative to the planar tricycle. This influences electronic delocalization and supramolecular interactions [4] [5].
X-ray crystallography (PDB: 1AOE, Resolution: 1.6 Å) reveals key structural features [4]:
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
Unit cell dimensions | a=8.21 Å, b=10.33 Å, c=24.87 Å |
Dihedral angle (C7-N7-C1'-C4') | 68.5° |
Hydrogen bonds | N1–H···N2 (2.08 Å), N3–H···N4 (1.89 Å) |
No chiral centers exist, eliminating stereoisomerism concerns. However, rotational restriction about the N7–CH₂ bond influences conformational preferences in solution [5].
Table 2: Summary of Physicochemical Properties
Property | Value/Characteristic |
---|---|
Molecular weight | 304.35 g/mol |
XLogP₃ | 4.9 |
Hydrogen bond donors | 4 (2 × -NH₂ tricycle, 1 × -NH₂ benzyl) |
Hydrogen bond acceptors | 6 (ring N atoms) |
Solubility in DMSO | >10 mM |
Aqueous solubility | <0.1 mM (pH 7.4) |
Stability | Light-sensitive; hydrolytically labile above pH 8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆) reveal distinct signals for the tricycle and substituent:
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion and fragmentation pattern:
Infrared Spectroscopy
IR (KBr pellet, cm⁻¹):
Table 3: Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 8.21 (H-2), δ 5.32 (-CH₂-), δ 4.77 (-NH₂ benzyl) |
¹³C NMR | δ 159.8 (C-1), δ 45.1 (-CH₂-) |
MS (ESI) | [M+H]⁺ 305.1512; Fragments: 287.13, 239.09 |
IR | 3460 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) |
The combined spectral data provide unambiguous verification of the molecular structure, highlighting electronic interactions between the tricyclic core and the 4-aminobenzyl substituent [5] [7].
CAS No.:
CAS No.:
CAS No.: 94720-08-8